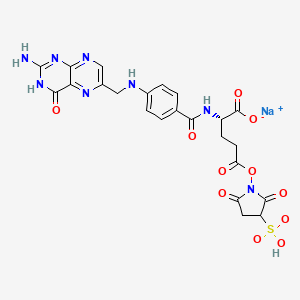
Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate is a complex organic compound with the molecular formula C19H38O11. This compound is characterized by its long chain structure, which includes multiple ether linkages and a terminal hydroxyl group. It is often used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate typically involves the reaction of polyethylene glycol (PEG) derivatives with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Polyethylene glycol (PEG) derivatives and methyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Catalysts: Commonly used catalysts include tertiary amines like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester linkage can be reduced to form an alcohol.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the ester linkage yields an alcohol.
Scientific Research Applications
Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, thereby modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction: It can interfere with signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Methyl 26-hydroxy-3,6,9,12,15,18,21,24-octaoxahexacosanoate can be compared with other similar compounds, such as:
Polyethylene Glycol (PEG) Derivatives: These compounds share similar ether linkages but differ in their terminal functional groups.
Methyl Esters of Fatty Acids: These compounds have similar ester linkages but lack the multiple ether linkages present in this compound.
The uniqueness of this compound lies in its combination of multiple ether linkages and a terminal hydroxyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C19H38O11 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
methyl 2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C19H38O11/c1-22-19(21)18-30-17-16-29-15-14-28-13-12-27-11-10-26-9-8-25-7-6-24-5-4-23-3-2-20/h20H,2-18H2,1H3 |
InChI Key |
YCOZXOIZCRMIMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COCCOCCOCCOCCOCCOCCOCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4S)-2-methyl-4-[[3-[4-(trifluoromethyl)phenyl]carbazol-9-yl]methyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14084304.png)
![2-[4-(diphenylmethyl)piperazin-1-yl]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14084311.png)
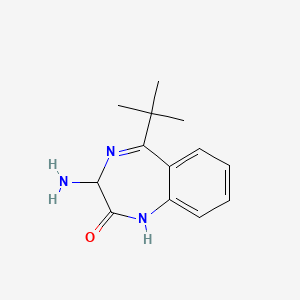

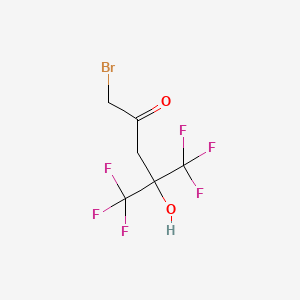
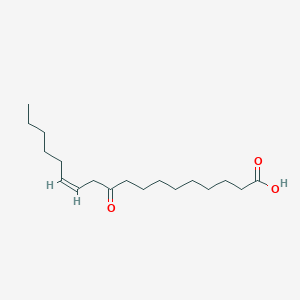
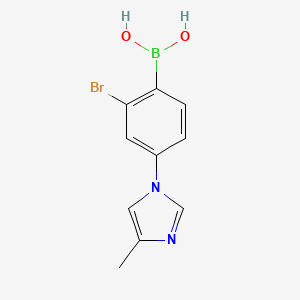
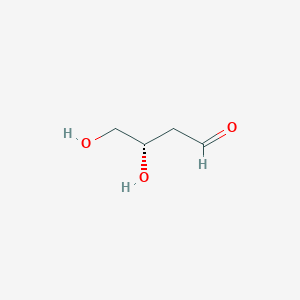
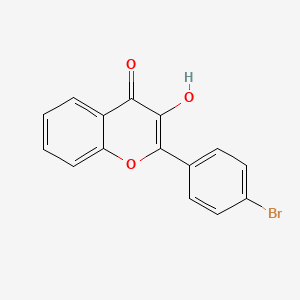
![7,11,14-Trihydroxy-18,18-dimethyl-3-(3-methylbut-2-enyl)-2,10,19-trioxapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(13),4(9),5,7,14,16,20-heptaen-12-one](/img/structure/B14084362.png)
